4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a pyridine core substituted with diethoxyphosphoryl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which can be used to form the carbon-phosphorus bonds. The reaction conditions often include the use of palladium catalysts, phosphine ligands, and base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives .
Scientific Research Applications
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand that coordinates with metal centers to facilitate various chemical transformations. In biological systems, it may interact with cellular components to exert its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(Diethoxyphosphoryl)phenylboronic acid: Similar in structure but with a boronic acid group instead of pyridine.
Diethyl benzylphosphonate: Another phosphonate compound with different substituents on the phenyl ring
Uniqueness
4-(4-Diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of pyridine and diethoxyphosphoryl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both coordination chemistry and phosphonate functionality .
Properties
CAS No. |
194800-58-3 |
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Molecular Formula |
C25H24N3O3P |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-(4-diethoxyphosphorylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C25H24N3O3P/c1-3-30-32(29,31-4-2)21-13-11-19(12-14-21)20-17-24(22-9-5-7-15-26-22)28-25(18-20)23-10-6-8-16-27-23/h5-18H,3-4H2,1-2H3 |
InChI Key |
OCYXKVPFAYADBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)OCC |
Origin of Product |
United States |
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